
2-Amino-4-bromothiazole
Overview
Description
2-Amino-4-bromothiazole (CAS 502145-18-8) is a brominated thiazole derivative with the molecular formula C₃H₃BrN₂S and a molar mass of 179.04 g/mol. It is synthesized via a halogen dance rearrangement using tert-butyl (4-bromothiazol-2-yl)carbamate as a key intermediate, followed by Boc deprotection with trifluoroacetic acid (TFA) . This method yields a white solid with a 94% efficiency, though the free amine is notably unstable, complicating subsequent acylation reactions .
Key physical properties include a predicted density of 1.976 g/cm³, boiling point of 287.6°C, and pKa of 2.17 . It requires storage under inert conditions at -20°C to prevent degradation . The compound is primarily used to synthesize coumarin derivatives with antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-bromothiazole can be synthesized through various methods. One common method involves the bromination of 2-aminothiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds with potential pharmaceutical applications .
Scientific Research Applications
Anticancer Applications
The 2-amino-4-bromothiazole scaffold has been extensively studied for its anticancer properties. Several derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines.
- Synthesis and Activity : A study synthesized novel 2-amino-4-phenylthiazole derivatives and evaluated their in vitro activity against human cancer cell lines such as A549, HeLa, HT29, and Karpas299. Notably, compound 5b exhibited an IC50 value of 2.01 µM against the HT29 cell line, indicating strong growth inhibition .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways. For example, certain thiazole derivatives have been shown to disrupt microtubule dynamics, which is crucial for cell division .
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties.
- Anti-Giardial Agents : Research has demonstrated that specific derivatives possess potent anti-Giardial activity. In vitro studies indicated that certain compounds were more effective than the standard treatment metronidazole, with IC50 values as low as 0.39 μM . This suggests a promising avenue for developing new treatments for giardiasis.
- Broad-Spectrum Antimicrobial Effects : Other studies have reported that thiazole derivatives exhibit broad-spectrum antimicrobial effects against various bacteria and fungi, making them valuable candidates for further development in treating infectious diseases .
Antioxidant Properties
The antioxidant potential of this compound derivatives has been explored in several studies.
- Free Radical Scavenging : Certain thiazole compounds have demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.
- Protective Effects : Additionally, some derivatives have shown protective effects against radiation-induced damage in animal models, suggesting potential applications in radioprotection .
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives often involves various chemical reactions that can be optimized for improved yield and biological activity.
- Chemical Pathways : Common synthetic routes include the Hantzsch reaction and modifications involving halogenation and acylation processes. These methods allow for the introduction of various functional groups that can enhance the biological activity of the resulting compounds .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
Study | Compound | Activity | Cell Line | IC50 (µM) |
---|---|---|---|---|
6e | Anti-Giardial | Giardia intestinalis | 0.39 | |
5b | Anticancer | HT29 | 2.01 | |
Various | Antioxidant | N/A | N/A |
These findings underscore the versatility of this compound in medicinal chemistry, particularly in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-amino-4-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of 2-Amino-4-bromothiazole and Analogues
Stability and Reactivity
- This compound exhibits instability after Boc deprotection, limiting its utility in multi-step syntheses. In contrast, 2-amino-5-bromothiazole is more robust, enabling efficient acylation .
- Halogen position significantly impacts stability: Bromine at C4 (vs. C5) introduces steric and electronic effects that destabilize the amine .
- Fluorinated analogues (e.g., 2-amino-4-fluorothiazole) display higher electrophilicity due to fluorine’s electronegativity, enhancing reactivity in cross-coupling reactions .
Biological Activity
2-Amino-4-bromothiazole is a heterocyclic compound known for its diverse biological activities. This compound, a derivative of thiazole, contains both nitrogen and sulfur in its five-membered ring structure. Its potential therapeutic applications span various fields, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
The chemical structure of this compound is characterized by the presence of a bromine atom at the fourth position of the thiazole ring, which significantly influences its reactivity and biological activity. The molecular formula is C_4H_4BrN_3S, and its molecular weight is approximately 202.07 g/mol.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis. For instance, certain derivatives demonstrated an IC50 value as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) .
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Antioxidant Effects : Its ability to scavenge free radicals contributes to its antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. A notable study evaluated several derivatives for their ability to inhibit cancer cell growth:
Compound | IC50 (µM) | Cancer Type |
---|---|---|
This compound | 0.06 | Non-small cell lung cancer (NCI-H522) |
Derivative A (R1=Cl) | 0.1 | Colon cancer (HT29) |
Derivative B (R1=OCH3) | 2.5 | Breast cancer (MCF7) |
These results indicate that modifications to the thiazole ring can enhance anticancer activity .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. A study on a series of 2-amino-4-arylthiazoles revealed potent activity against Giardia intestinalis, with some compounds showing IC50 values lower than that of the standard drug metronidazole:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Compound 6e | 0.39 | 139 |
Compound 6b | 0.87 | 52.3 |
These findings suggest that certain derivatives could be developed as effective anti-giardial agents with low toxicity .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, demonstrating significant free radical scavenging ability. This activity is crucial for protecting cells from oxidative damage and could have implications in aging and chronic disease management.
Case Studies
- Study on Anticancer Properties : A comprehensive evaluation of several thiazole derivatives showed that modifications at the amino or aryl positions could lead to enhanced anticancer efficacy. The study indicated that compounds with electron-withdrawing groups exhibited stronger inhibitory effects on cancer cell proliferation.
- Antimicrobial Efficacy : In a series of experiments assessing the efficacy against Giardia intestinalis, researchers found that specific structural modifications resulted in higher bioactivity compared to traditional treatments, suggesting a pathway for developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-bromothiazole, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via condensation reactions. A typical approach involves refluxing precursors (e.g., thiourea derivatives with α-bromoketones) in ethanol or acetic acid under catalytic conditions. Purification is achieved through recrystallization using ethanol or ethyl acetate, followed by vacuum drying. Purity can be verified via HPLC or TLC, with yields often exceeding 70% under optimized conditions .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Avoid long-term storage due to potential degradation; monitor stability using periodic NMR analysis. Decomposition products (e.g., bromine-containing byproducts) should be assessed via mass spectrometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the amino group (δ 5.5–6.5 ppm for NH2) and bromothiazole ring protons (δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : Identify molecular ion peaks ([M+H]+) and fragmentation patterns.
- FT-IR : Verify NH2 stretching (3300–3500 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact. In case of exposure, rinse thoroughly with water. Refer to the compound’s SDS for emergency procedures and dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How does the bromine substituent influence this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize conditions using Pd catalysts (e.g., Pd(PPh3)4), aryl boronic acids, and base (e.g., K2CO3) in DMF/H2O at 80–100°C. Monitor reaction progress via GC-MS .
Q. What mechanisms underlie the biological activity of this compound derivatives?
- Methodological Answer : Derivatives interact with enzymes (e.g., kinases) via hydrogen bonding (NH2 group) and halogen bonding (Br atom). For antifungal studies, evaluate MIC values against Candida spp. using broth microdilution assays. For CNS activity, conduct receptor-binding assays (e.g., GABA-A modulation) .
Q. How can contradictions in reported biological activities of this compound analogs be resolved?
- Methodological Answer :
- Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .
Q. Can computational models predict the binding affinity of this compound to target proteins?
Properties
IUPAC Name |
4-bromo-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPQUNWGOHADOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330232 | |
Record name | 2-Amino-4-bromothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502145-18-8 | |
Record name | 2-Amino-4-bromothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.